

GC376 Sodium: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GC376 sodium

Cat. No.: B15566971

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These application notes provide a comprehensive guide for the use of **GC376 sodium**, a potent broad-spectrum antiviral compound, in cell culture-based experiments. GC376 is a prodrug of GC373, which acts as a competitive inhibitor of the 3C-like protease (3CLpro) or main protease (Mpro) of several viruses, most notably coronaviruses.[1] By targeting this essential viral enzyme, GC376 effectively halts viral replication.[1][2] This document outlines the mechanism of action, provides detailed experimental protocols for assessing its antiviral activity and cytotoxicity, and presents a summary of quantitative data from various studies.

Mechanism of Action

GC376 is a dipeptidyl aldehyde bisulfite adduct that readily converts to its active aldehyde form, GC373, in aqueous solutions.[3] GC373 then covalently binds to the catalytic cysteine residue in the active site of the viral 3CLpro/Mpro.[1][3][4] This irreversible binding blocks the protease's ability to cleave the viral polyproteins into functional proteins, a critical step in the viral replication cycle.[2][5]

Recent evidence also suggests a potential secondary mechanism of action for GC376 involving the inhibition of host cell cathepsin L. Cathepsin L is a lysosomal protease that can be involved in the entry of some viruses into host cells by facilitating the cleavage of viral spike proteins.[2][6] Inhibition of cathepsin L may therefore represent an additional antiviral strategy employed by GC376.

Data Presentation

The following tables summarize the in vitro efficacy and cytotoxicity of GC376 against various coronaviruses in different cell lines. These values can serve as a starting point for experimental design.

Table 1: Antiviral Activity (EC₅₀/IC₅₀) of GC376 Against Various Coronaviruses

Virus	Cell Line	Assay Type	EC ₅₀ /IC ₅₀ (μM)
SARS-CoV-2	Vero E6	CPE Inhibition	0.70[1]
SARS-CoV-2	Vero E6	Plaque Reduction	3.37[1]
SARS-CoV-2	Calu-3	qRT-PCR	0.7013
HCoV-NL63	A549	qRT-PCR	0.7013
FIPV	CRFK	CPE Reduction	0.2
MERS-CoV	Vero	Plaque Reduction	Not Specified[1]
SARS-CoV	Vero	Plaque Reduction	Not Specified[1]

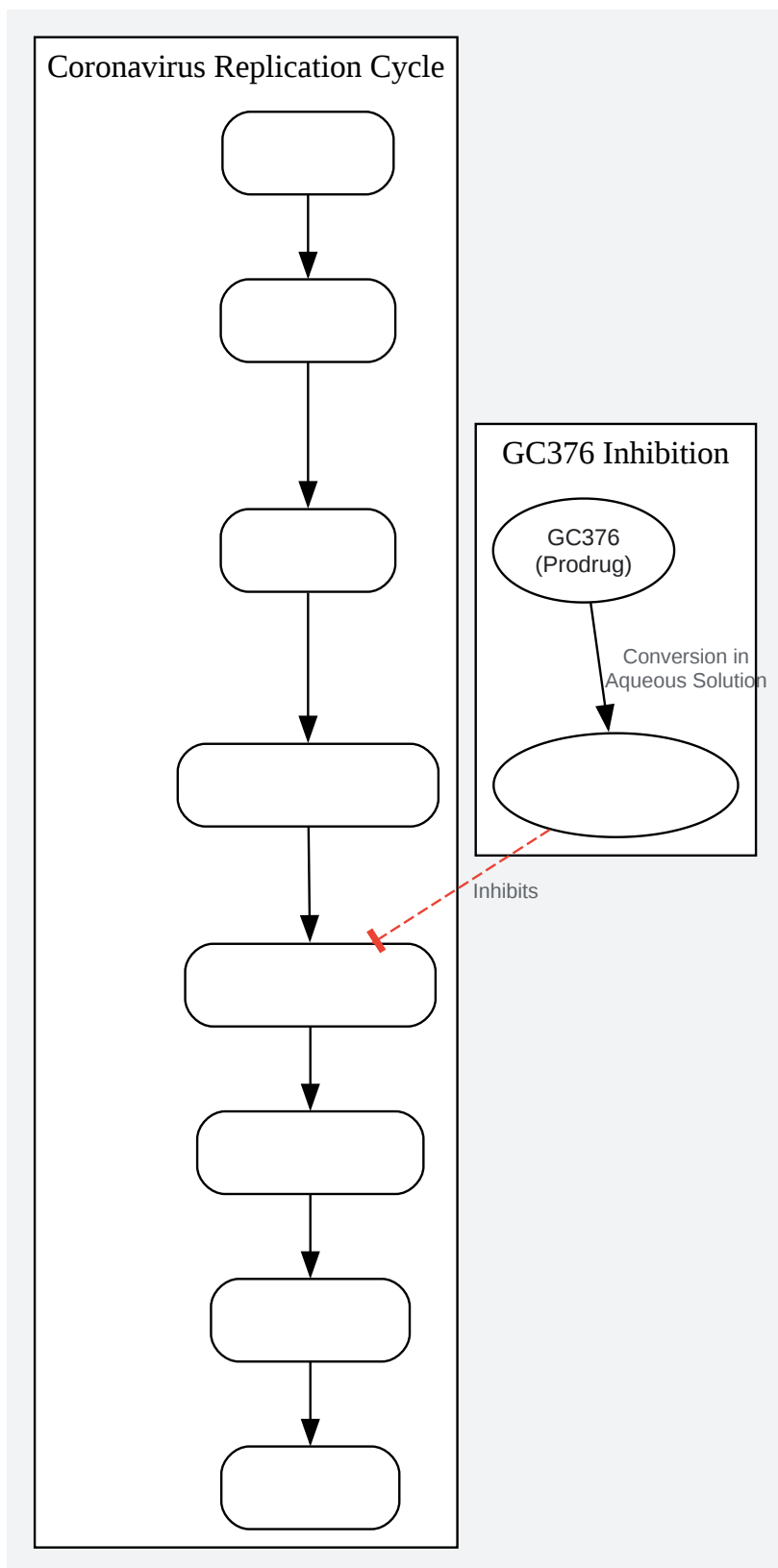
EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% of its maximum effect.

Table 2: Cytotoxicity (CC₅₀) of GC376 in Various Cell Lines

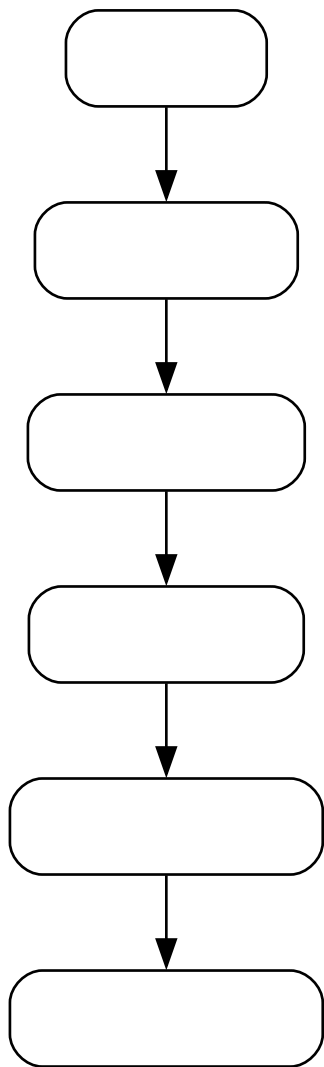
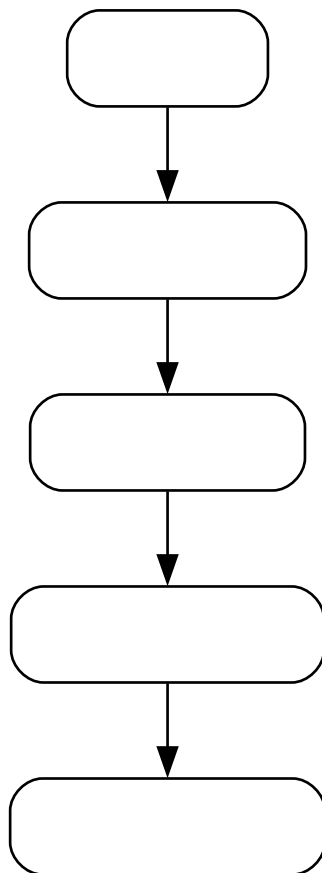
Cell Line	Assay Type	CC ₅₀ (μM)
Vero E6	CellTiter-Glo	>200
Various	Not Specified	>100
HEK293T	Crystal Violet	>100

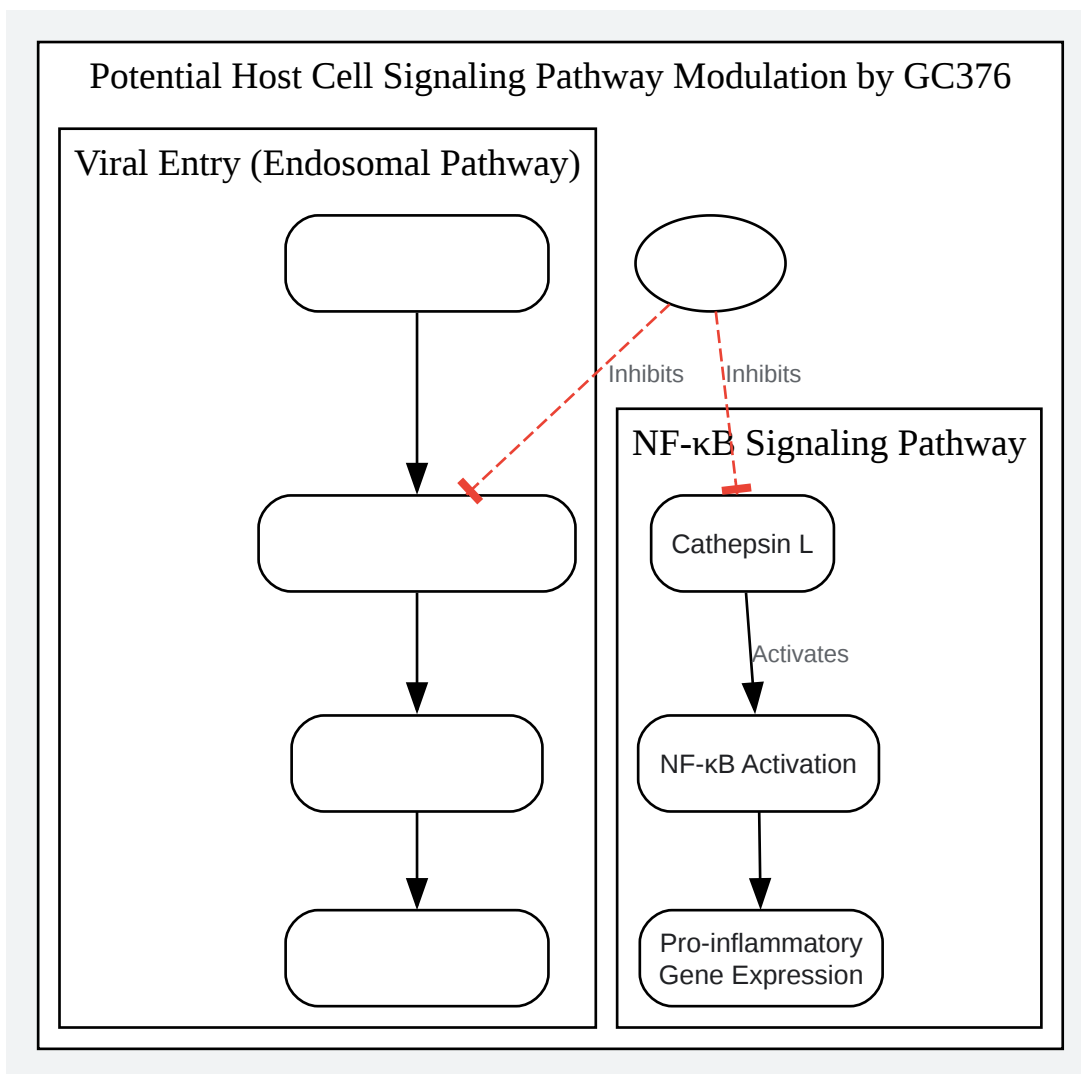
CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells.

Mandatory Visualizations



Experimental Workflow: Antiviral & Cytotoxicity Assays

Antiviral Activity (EC₅₀)Cytotoxicity (CC₅₀)



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